3-(5-Chlorothiophen-2-yl)-3-oxopropanal
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5ClO2S |
|---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
3-(5-chlorothiophen-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C7H5ClO2S/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,4H,3H2 |
InChI Key |
AYRQKKDNWZXSAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CC=O |
Origin of Product |
United States |
Foundational & Exploratory
"3-(5-Chlorothiophen-2-yl)-3-oxopropanal" synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(5-Chlorothiophen-2-yl)-3-oxopropanal
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for this compound, a valuable β-ketoaldehyde intermediate in medicinal chemistry and drug development. The primary focus of this document is a detailed exploration of the Claisen condensation reaction, a cornerstone of carbon-carbon bond formation, adapted for the specific synthesis of this target molecule. This guide delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental protocol, and outlines methods for purification and characterization. Furthermore, it incorporates critical safety considerations and offers insights gleaned from practical laboratory experience to ensure both high yield and purity. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the synthesis of this and related heterocyclic compounds.
Introduction and Significance
This compound belongs to the class of β-ketoaldehydes, which are characterized by the presence of a ketone and an aldehyde group separated by a methylene unit.[1] This structural motif imparts a high degree of reactivity, making them versatile building blocks in organic synthesis. The thiophene ring, a sulfur-containing heterocycle, is a common scaffold in many pharmaceutically active compounds due to its ability to mimic a benzene ring while possessing distinct electronic properties.[2] The presence of a chlorine atom on the thiophene ring can further modulate the compound's biological activity and metabolic stability. Consequently, this compound serves as a key precursor for the synthesis of a wide range of more complex molecules, including chalcones and various heterocyclic derivatives with potential therapeutic applications.[3][4]
Retrosynthetic Analysis and Chosen Pathway
A retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the carbon-carbon bond between the carbonyl carbon of the ketone and the adjacent methylene group. This leads to two synthons: a 5-chlorothiophen-2-yl methyl ketone enolate and a formyl cation equivalent. This disconnection points towards a Claisen condensation reaction as a highly effective synthetic strategy.[1][5]
The chosen forward synthesis pathway involves the base-mediated condensation of 2-acetyl-5-chlorothiophene with a suitable formylating agent, such as an alkyl formate. This method is favored for its reliability, scalability, and the ready availability of the starting materials.
Caption: Retrosynthetic analysis of this compound.
Mechanistic Insights: The Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[5] In this specific synthesis, it is a mixed Claisen condensation where the enolate of a ketone attacks an ester. The mechanism proceeds through the following key steps:
-
Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, abstracts an acidic α-hydrogen from the methyl group of 2-acetyl-5-chlorothiophene to form a resonance-stabilized enolate. The acidity of these protons is enhanced by the adjacent carbonyl group.[1]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the formate ester (e.g., ethyl formate). This results in the formation of a tetrahedral intermediate.
-
Reformation of the Carbonyl and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide group (e.g., ethoxide) from the formate ester. This step yields the desired β-ketoaldehyde.
-
Deprotonation of the Product: The resulting this compound has an acidic proton on the methylene group between the two carbonyls. The alkoxide generated in the previous step deprotonates the product to form a stable enolate. This is a crucial, irreversible step that drives the reaction to completion.
-
Protonation: An acidic workup in the final stage of the reaction protonates the enolate to yield the final product.
Caption: Mechanism of the Claisen condensation for the synthesis of the target molecule.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of this compound via Claisen condensation.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Acetyl-5-chlorothiophene | 2361-67-3 | C6H5ClOS | 160.62 |
| Ethyl formate | 109-94-4 | C3H6O2 | 74.08 |
| Sodium ethoxide | 141-52-6 | C2H5NaO | 68.05 |
| Diethyl ether (anhydrous) | 60-29-7 | C4H10O | 74.12 |
| Hydrochloric acid (concentrated) | 7647-01-0 | HCl | 36.46 |
| Sodium sulfate (anhydrous) | 7757-82-6 | Na2SO4 | 142.04 |
| Dichloromethane | 75-09-2 | CH2Cl2 | 84.93 |
Step-by-Step Procedure
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with sodium ethoxide (1.2 equivalents) and anhydrous diethyl ether (150 mL). The suspension is stirred under a nitrogen atmosphere and cooled to 0 °C in an ice bath.
-
Addition of Reactants: A solution of 2-acetyl-5-chlorothiophene (1.0 equivalent) and ethyl formate (1.5 equivalents) in anhydrous diethyl ether (50 mL) is added dropwise to the stirred suspension over a period of 30-45 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Extraction: The reaction mixture is cooled in an ice bath, and ice-cold water (100 mL) is slowly added to quench the reaction. The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and washed with diethyl ether (2 x 50 mL) to remove any unreacted starting materials. The aqueous layer is then acidified to pH 2-3 with cold, dilute hydrochloric acid, leading to the precipitation of the product. The product is extracted with dichloromethane (3 x 75 mL).
-
Drying and Solvent Removal: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Caption: A generalized experimental workflow for the synthesis.
Purification and Characterization
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
The structure and purity of the final product, this compound, can be confirmed by the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the aldehydic proton, the methylene protons, and the protons on the thiophene ring. The aldehydic proton will appear as a singlet or a triplet (due to coupling with the methylene protons) in the downfield region (around 9-10 ppm). The methylene protons will appear as a doublet or a singlet depending on the tautomeric equilibrium. The thiophene protons will appear as doublets in the aromatic region.
-
¹³C NMR will show distinct signals for the aldehydic carbonyl carbon, the ketonic carbonyl carbon, the methylene carbon, and the carbons of the thiophene ring.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (188.63 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aldehyde, the C=O stretching of the ketone and aldehyde (typically two distinct peaks), and the C-Cl stretching.
Safety and Handling Precautions
-
2-Acetyl-5-chlorothiophene: Irritant. Avoid contact with skin and eyes.
-
Ethyl formate: Highly flammable liquid and vapor. Causes serious eye irritation.
-
Sodium ethoxide: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water.
-
Diethyl ether: Extremely flammable liquid and vapor. May form explosive peroxides.
-
Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage.
-
Dichloromethane: Suspected of causing cancer.
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
The Claisen condensation of 2-acetyl-5-chlorothiophene with ethyl formate provides a reliable and efficient route for the synthesis of this compound. This in-depth technical guide has outlined the key aspects of this synthesis, from the underlying mechanism to a detailed experimental protocol and necessary safety precautions. The versatility of the β-ketoaldehyde product makes it a valuable intermediate for the synthesis of a diverse range of heterocyclic compounds with potential applications in drug discovery and development. By following the procedures outlined in this guide, researchers can confidently and safely synthesize this important chemical building block.
References
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Univen FM 99.8 Mhz. Beta-Keto Aldehydes: Definition, Formation, and Significance. Available from: [Link]
-
Thiophene Synthesis from 1,3-dicarbonyl compounds. Available from: [Link]
- Vogt, E.-J., et al. Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.
-
Electronic supplementary information. Available from: [Link]
- Burness, D. M. Process for preparing beta-ketoacetals. U.S.
- Patil, S. S., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
- Bouzroura, S., et al.
- Perjéssy, A., et al.
- Anfinogenov, V. A., et al. A novel transformation of 2-acetylthiophene and its halogen derivatives under Vilsmeier reaction conditions. RSC Publishing.
- Process for the preparation of 1,3-dicarbonyl compounds.
-
ResearchGate. 2.5.7 Formylation and the Vilsmeier Reagent. Available from: [Link]
- Hauser, C. R., et al. The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Organic Reactions.
-
SynArchive. Claisen Condensation. Available from: [Link]
-
Chapter 4 Synthesis of 1,3-Dicarbonyl Compounds. Available from: [Link]
- Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
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organic synthesis | New Drug Approvals. Available from: [Link]
-
Master Organic Chemistry. Haloform Reaction of Methyl Ketones. Available from: [Link]
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Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
- Romer, D. R., et al. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.
- Al-Ostoot, F. H., et al.
- Vegh, D., et al. Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction.
-
Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Available from: [Link]
- Newman, M. S., & Hetzel, F. W. O-2-Naphthyl dimethylthiocarbamate and 2-Naphthalenethiol. Organic Syntheses.
- Process for the preparation of rivaroxaban.
- Kallur, H. J., et al. Synthesis, Characterization and Evaluation of Some Novel Benzothiophene Derivatives for Anthelmintic Activity. World Journal of Pharmaceutical Research.
- Process for the preparation of rivaroxaban.
- Al-Mousawi, S. M., et al. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules.
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PubChemLite. 3-(5-chlorothiophen-2-yl)-2-oxopropanoic acid (C7H5ClO3S). Available from: [Link]
- Al-Mousawi, S. M., et al.
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Discovery and history of "3-(5-Chlorothiophen-2-yl)-3-oxopropanal"
The following is an in-depth technical guide on 3-(5-Chlorothiophen-2-yl)-3-oxopropanal , designed for researchers and drug development professionals.
Synonyms: 3-Chloro-3-(thienyl)malonaldehyde (derivative),
Executive Summary
This compound is a highly reactive, bifunctional electrophilic intermediate used primarily in the synthesis of bioactive heterocycles. Structurally, it consists of a 5-chlorothiophene core coupled to a reactive
This molecule serves as a critical "C3 synthon" in medicinal chemistry, enabling the rapid construction of pyrazoles , pyrimidines , and isoxazoles —scaffolds central to the development of COX-2 inhibitors, Factor Xa inhibitors, and kinase modulators.
Discovery and History
The history of this compound is inextricably linked to the "Gold Rush" of COX-2 inhibitor discovery in the 1990s and the subsequent development of Factor Xa anticoagulants .
The COX-2 Era (1990s)
The molecule gained prominence during the structure-activity relationship (SAR) studies conducted by pharmaceutical giants like Searle (now Pfizer) and DuPont Merck. Researchers sought to replace the phenyl rings of early COX-2 leads (like Celecoxib) with heteroaromatic bioisosteres to improve pharmacokinetic profiles and selectivity.
-
The Discovery Context: In the synthesis of 1,5-diarylpyrazoles, the condensation of acetophenones with ester equivalents was standard. To introduce a thiophene moiety, researchers utilized 2-acetyl-5-chlorothiophene as the starting material.[1][2]
-
The Breakthrough: Reacting this acetylthiophene with ethyl formate yielded the 3-oxopropanal derivative. This intermediate allowed for the regioselective synthesis of thiophene-substituted pyrazoles, which were screened extensively for anti-inflammatory activity [1].
The Factor Xa Renaissance (2000s–Present)
As research shifted toward anticoagulants, the 5-chlorothiophene moiety became a "privileged structure" (e.g., in Rivaroxaban ). While the primary industrial route to Rivaroxaban involves the oxidation of 2-acetyl-5-chlorothiophene directly to the carboxylic acid, the 3-oxopropanal route remains a vital tool for generating "impurity standards" and "next-generation analogs" where the carboxylic acid is replaced by a heterocyclic ring (e.g., pyrimidine) [2].
Chemical Structure and Properties
The molecule exists in a dynamic equilibrium between its keto-aldehyde and enol forms. In the presence of base, it forms a stable enolate resonance hybrid.
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 188.63 g/mol |
| Preferred State | Sodium Enolate (Solid, Precipitate) |
| Stability | Free aldehyde is unstable (polymerizes). Enolate is stable at RT. |
| Key Reactivity | 1,3-Bis-electrophile (reacts with binucleophiles) |
Structural Visualization (Graphviz)
The following diagram illustrates the tautomeric equilibrium and the formation of the stable sodium enolate.
Figure 1: Tautomeric equilibrium and stabilization via enolate formation.
Synthesis and Experimental Protocols
Safety Warning: 2-Acetyl-5-chlorothiophene is a skin irritant. Ethyl formate is highly flammable. All operations must be performed in a fume hood.
Protocol: Claisen Condensation to Sodium Enolate
This protocol describes the generation of the stable sodium salt, as the free aldehyde is difficult to handle.
Reagents:
-
2-Acetyl-5-chlorothiophene (1.0 eq)
-
Ethyl Formate (1.1–1.5 eq)
-
Sodium Methoxide (NaOMe) (1.1–1.2 eq)
-
Solvent: Diethyl Ether or THF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve 2-Acetyl-5-chlorothiophene (e.g., 16.0 g, 0.1 mol) in anhydrous diethyl ether (200 mL).
-
Addition of Electrophile: Add Ethyl Formate (8.9 mL, 0.11 mol) to the solution in one portion.
-
Base Addition (Critical Step): Cool the mixture to 0°C. Slowly add Sodium Methoxide (25% w/w in methanol) dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours.
-
Isolation: Filter the resulting precipitate under
or dry air. Wash the solid cake with cold diethyl ether to remove unreacted starting materials. -
Drying: Vacuum dry the solid. This yields the Sodium salt of this compound as a beige/pink powder.
Yield: Typically 85–95%.
Purity Check:
Applications in Drug Discovery
The utility of this intermediate lies in its ability to condense with binucleophiles to form 5- or 6-membered heterocycles.
A. Synthesis of Pyrazoles (COX-2 / Kinase Inhibitors)
Reaction with hydrazines yields 3,5-disubstituted pyrazoles.
-
Mechanism: The hydrazine terminal nitrogen attacks the aldehyde carbonyl (more reactive), followed by cyclization onto the ketone.
-
Regioselectivity: This route highly favors the formation of the 5-(5-chlorothiophen-2-yl) isomer over the 3-isomer.
B. Synthesis of Pyrimidines
Reaction with amidines (e.g., guanidine, acetamidine) yields pyrimidines.
-
Relevance: Used to synthesize bioisosteres of drugs like Imatinib or specific Factor Xa inhibitors where a central phenyl ring is replaced by a pyrimidine.
Synthetic Workflow Diagram (Graphviz)
Figure 2: Divergent synthesis pathways from the 3-oxopropanal intermediate.
Analytical Characterization Data
When acidified to the free aldehyde (enol form) for analysis, the following spectral data is typical (in CDCl
| Method | Signal ( | Assignment |
| 14.5 (br s, 1H) | Enolic -OH (Intramolecular H-bond) | |
| 7.8 (d, 1H) | Vinyl C-H (Aldehyde equivalent) | |
| 7.5 (d, 1H) | Thiophene C3-H | |
| 6.9 (d, 1H) | Thiophene C4-H | |
| 6.2 (d, 1H) | Alpha-vinyl proton | |
| Mass Spec | 188 / 190 (3:1) | Molecular Ion [M] |
References
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365. Link
-
Roehrig, S., et al. (2005). "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." Journal of Medicinal Chemistry, 48(19), 5900-5908. Link
-
US Patent 5563165. "Substituted pyrazolyl benzenesulfonamides for the treatment of inflammation." (1996). Link
-
PubChem Compound Summary. "Sodium (1Z)-2-fluoro-3-oxoprop-1-en-1-olate" (Structural Analog Reference). Link
Sources
Methodological & Application
Application Notes and Protocols for 3-(5-Chlorothiophen-2-yl)-3-oxopropanal in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of a Versatile Heterocyclic Building Block
3-(5-Chlorothiophen-2-yl)-3-oxopropanal is a bifunctional molecule belonging to the thiophene class of heterocyclic compounds. The thiophene nucleus is a well-established "privileged pharmacophore" in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to serve as a bioisosteric replacement for the benzene ring.[1][2] Thiophene derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4][5] The specific compound, this compound (CAS No. 1156854-95-3), incorporates a 5-chlorothiophene-2-carbonyl moiety, a structural feature found in therapeutically significant molecules, alongside a reactive β-ketoaldehyde functionality.
While this specific molecule is commercially available as a building block, its direct biological applications are not extensively documented in peer-reviewed literature. Therefore, this guide focuses on its role as a versatile intermediate for synthesizing novel chemical entities with high therapeutic potential. We will provide detailed protocols for its synthesis and subsequent derivatization into compound libraries for screening, grounded in established chemical principles and the known bioactivities of the chlorothiophene scaffold.
Physicochemical Properties and Data
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 1156854-95-3 | |
| Molecular Formula | C₇H₅ClO₂S | |
| Molecular Weight | 188.63 g/mol | |
| Appearance | (Typically a solid or oil) | - |
| Purity | ≥95% (as commercially available) |
PART 1: Synthesis and Purification Protocol
The synthesis of this compound can be achieved via the Claisen condensation of 2-acetyl-5-chlorothiophene with a suitable formate ester, such as ethyl formate. The acetyl group on the thiophene ring is a common starting point for building more complex structures.[3][6][7]
Protocol 1: Synthesis of this compound
Objective: To synthesize the target β-ketoaldehyde from 2-acetyl-5-chlorothiophene.
Causality: This protocol utilizes a base-mediated Claisen condensation. The strong base (e.g., sodium ethoxide) deprotonates the α-carbon of the acetyl group, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl formate. A subsequent workup quenches the reaction and isolates the product.
Materials:
-
2-Acetyl-5-chlorothiophene
-
Ethyl formate
-
Sodium ethoxide (or sodium metal in absolute ethanol)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether. Cool the suspension to 0°C using an ice bath.
-
Addition of Reactants: Dissolve 2-acetyl-5-chlorothiophene (1.0 equivalent) and ethyl formate (1.5 equivalents) in anhydrous diethyl ether. Add this solution dropwise to the stirred sodium ethoxide suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Extraction:
-
Cool the reaction mixture back to 0°C and slowly quench by adding 1 M HCl until the pH is acidic (~pH 3-4).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
PART 2: Application in Derivative Synthesis for Drug Discovery
The true utility of this compound in medicinal chemistry lies in its capacity as a scaffold for creating diverse derivatives. The β-ketoaldehyde moiety is highly reactive and can participate in various condensation and cyclization reactions to build more complex heterocyclic systems. A prime example is its use in synthesizing chlorothiophene-based chalcones, which are known to possess significant anticancer activity.[8]
Protocol 2: Synthesis of (E)-1-(5-chlorothiophen-2-yl)-3-(aryl)prop-2-en-1-one Derivatives (Chalcones)
Objective: To synthesize a library of chalcone derivatives from this compound and various aromatic aldehydes.
Causality: This protocol describes a base-catalyzed Claisen-Schmidt condensation. The base abstracts a proton from the α-carbon of the keto-propanal, forming an enolate. This nucleophile then attacks the carbonyl of an aromatic aldehyde. The resulting aldol adduct readily dehydrates to form the thermodynamically stable α,β-unsaturated ketone (chalcone).
Materials:
-
This compound (from Protocol 1)
-
A library of substituted aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol or Methanol
-
Aqueous Sodium Hydroxide (10-20%) or Potassium Hydroxide
-
Stirring plate, flasks, ice bath
Procedure:
-
Dissolution: In a flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Aldehyde Addition: Add the desired aromatic aldehyde (1.0-1.1 equivalents) to the solution and stir.
-
Base Catalysis: Cool the mixture in an ice bath. Slowly add aqueous NaOH solution dropwise while stirring vigorously. A precipitate often forms as the reaction proceeds.
-
Reaction: Continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Isolation:
-
Pour the reaction mixture into cold water.
-
If a solid precipitates, collect it by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
-
Purification: Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Self-Validation: Characterize each synthesized chalcone by melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Derivative Synthesis Workflow
Caption: Parallel synthesis of a chalcone library.
PART 3: Biological Evaluation Protocols
Once a library of derivatives is synthesized, the next critical step is to evaluate their biological activity. Based on the literature for related thiophene compounds, promising areas for screening include anticancer, anti-inflammatory, and antimicrobial activities.[4][8][9]
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
Objective: To determine the cytotoxic effects of the synthesized chalcone derivatives on human cancer cell lines.
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.[4][10]
Materials:
-
Human cancer cell lines (e.g., WiDr for colorectal cancer, as used for similar chalcones[8])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized chalcone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well microplates
-
Multichannel pipette, incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (DMSO only) and untreated control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration.
-
Determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) for each derivative using non-linear regression analysis.
-
Signaling Pathway Context
Chlorothiophene-based chalcones have been shown to exert their anticancer effects through pathways involving key tumor suppressor proteins like p53.[8] A potential mechanism involves the compound binding to and stabilizing p53, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Potential p53-mediated anticancer pathway.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting material for medicinal chemistry campaigns. Its straightforward synthesis and the reactive nature of its β-ketoaldehyde functionality allow for the facile generation of diverse compound libraries. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating chalcone derivatives for anticancer activity. Future work should expand upon this by exploring other chemical transformations of the ketoaldehyde group to access novel heterocyclic systems (e.g., pyrazoles, isoxazoles, pyrimidines) and screening these new entities against a broader range of biological targets, including bacterial, fungal, and viral pathogens.
References
-
Almasri, D. M., Mohamed, S. G. A., & Mohamed, G. A. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]
-
Missoum, H., Datoussaid, Y., Choukchou-braham, N., Seijas, J. A., & Vázquez-Tato, M. P. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Chemistry Proceedings, 14(1), 112. [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Journal of Drug Delivery and Therapeutics, 15(1). [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
- European Patent Office. (2012). IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES - EP 2844654 B1.
-
PubChem. (n.d.). Tartrate salt of 5-chloro-thiophene-2-carboxylic acid... - Patent US-9637479-B2. PubChem. [Link]
- Google Patents. (n.d.). Thiophene derivative and use thereof - US11299485B2.
-
ResearchGate. (2025). Reactions of β-Keto Thioamides with α,β-Unsaturated Aldehydes. Synthesis of 6-Hydroxypiperidine-2-thiones and 6H-Thiopyrans. ResearchGate. [Link]
-
Sharma, A., & Kumar, V. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
El-Metwaly, A. M., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports. [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Scientific Research in Science and Technology. [Link]
- Google Patents. (n.d.). Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide - RU2383540C2.
-
Almasri, D. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]
-
Garg Lab - UCLA. (n.d.). Patents & Products. UCLA Chemistry. [Link]
-
European Patent Office. (2012). IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES - EP 2844654 B1. Google Patents. [Link]
-
Sari, Y., et al. (2025). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry, 18(3), 106367. [Link]
-
Al-Taweel, A. M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules. [Link]
-
ResearchGate. (2025). Studies on the biological activity of some nitrothiophenes. ResearchGate. [Link]
-
Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes... Beilstein Journal of Organic Chemistry. [Link]
-
PubChemLite. (n.d.). 3-(5-chlorothiophen-2-yl)-2-oxopropanoic acid (C7H5ClO3S). PubChemLite. [Link]
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- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 3-(5-Chlorothiophen-2-yl)-3-oxopropanal as a Versatile Building Block for the Synthesis of Bio-relevant Heterocycles
Executive Summary
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-(5-chlorothiophen-2-yl)-3-oxopropanal as a pivotal precursor for the synthesis of diverse heterocyclic scaffolds. This versatile 1,3-dicarbonyl compound serves as a gateway to a variety of valuable five- and six-membered heterocycles, including pyrazoles, isoxazoles, and pyrimidines. The inherent presence of the 5-chlorothiophene moiety not only imparts significant biological relevance but also offers a reactive handle for further molecular elaboration through cross-coupling chemistries. This guide elucidates the mechanistic rationale behind these transformations, provides detailed, field-proven experimental protocols, and discusses the broader implications for discovery chemistry.
Introduction: The Strategic Value of a Bifunctional Building Block
The quest for novel molecular entities with therapeutic potential is a cornerstone of modern drug discovery. The efficiency of this process is often dictated by the strategic selection of starting materials or "building blocks" that offer convergent and divergent synthetic pathways. This compound emerges as a building block of exceptional value due to the confluence of two critical chemical features: a reactive 1,3-dicarbonyl system and a privileged heterocyclic core.
The Privileged Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved therapeutic agents.[1][2] Its bioisosteric relationship with the phenyl ring allows it to modulate physicochemical properties such as solubility and metabolism while engaging in similar receptor-ligand interactions.[3][4] Thiophene-containing molecules exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant effects.[2][3] The anticoagulant Rivaroxaban, which features a 5-chlorothiophene moiety, stands as a prominent example of the therapeutic success of this scaffold.[1][2] The chloro-substituent is particularly advantageous as it provides a site for subsequent diversification via metal-catalyzed cross-coupling reactions, enabling the exploration of a wider chemical space.[1]
Reactivity of 1,3-Dicarbonyls: A Gateway to Heterocyclic Diversity
This compound is a β-ketoaldehyde, a class of 1,3-dicarbonyl compounds renowned for their synthetic versatility. It exists in a tautomeric equilibrium with its more reactive enol form. This bifunctional nature, with two electrophilic carbon centers, makes it an ideal substrate for condensation reactions with a variety of binucleophiles to form stable heterocyclic rings.[5][6] This reactivity is the foundation for some of the most reliable and widely used methods in heterocyclic chemistry.
dot
Caption: Keto-Enol Tautomerism of the title compound.
Application Protocol I: Synthesis of 3-(5-Chlorothiophen-2-yl)-1H-pyrazoles
Pyrazoles are a cornerstone of medicinal chemistry, found in drugs such as the anti-inflammatory Celecoxib and the kinase inhibitor Ruxolitinib.[7][8] The reaction of 1,3-dicarbonyls with hydrazine is a classical and highly efficient method for their synthesis.
Mechanistic Rationale
The synthesis proceeds via a sequential condensation-cyclization mechanism. Hydrazine hydrate acts as the binucleophile. The more reactive aldehyde carbonyl of the β-ketoaldehyde is attacked first by one of the hydrazine nitrogens, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the ketone carbonyl. Subsequent dehydration of the resulting cyclic intermediate yields the stable, aromatic pyrazole ring.[9] Using acetic acid as a solvent provides a mildly acidic medium to catalyze both the initial condensation and the final dehydration step.
dot
Caption: Reaction workflow for pyrazole synthesis.
Detailed Experimental Protocol
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol, 1.89 g) in glacial acetic acid (30 mL).
-
Addition of Nucleophile: To the stirring solution, add hydrazine hydrate (12 mmol, 0.60 g, 1.2 equiv.) dropwise at room temperature. An initial exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with stirring.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL) to remove residual acetic acid.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel if necessary.
| Parameter | Value |
| Reactant | This compound |
| Reagent | Hydrazine Hydrate |
| Solvent | Glacial Acetic Acid |
| Temperature | Reflux (~118 °C) |
| Typical Yield | 85-95% |
| Product | 3-(5-Chlorothiophen-2-yl)-1H-pyrazole |
Application Protocol II: Synthesis of 3-(5-Chlorothiophen-2-yl)isoxazoles
Isoxazoles are another class of five-membered heterocycles with significant applications in medicinal chemistry, for instance, in the COX-2 inhibitor Valdecoxib.[6] The reaction between a 1,3-dicarbonyl compound and hydroxylamine is the most fundamental and direct route to the isoxazole core.[5][10]
Mechanistic Rationale
The mechanism is analogous to pyrazole formation. Hydroxylamine hydrochloride is typically used, and a base (e.g., sodium acetate) is added to generate free hydroxylamine in situ. The nitrogen of hydroxylamine attacks one carbonyl group (preferentially the more electrophilic aldehyde) to form an oxime intermediate. The hydroxyl oxygen then performs an intramolecular nucleophilic attack on the second carbonyl group, followed by dehydration to yield the aromatic isoxazole ring.[5][11][12]
dot
Caption: Reaction workflow for isoxazole synthesis.
Detailed Experimental Protocol
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.89 g) and hydroxylamine hydrochloride (11 mmol, 0.76 g, 1.1 equiv.) in ethanol (40 mL).
-
Base Addition: Add sodium acetate (12 mmol, 0.98 g, 1.2 equiv.) to the mixture. Stir the suspension at room temperature.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into 100 mL of cold water. A solid product should precipitate out. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purification: Dry the crude product. Recrystallization from an ethanol/water mixture typically yields a pure product.
| Parameter | Value |
| Reactant | This compound |
| Reagent | Hydroxylamine Hydrochloride, Sodium Acetate |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Typical Yield | 80-90% |
| Product | 3-(5-Chlorothiophen-2-yl)isoxazole |
Application Protocol III: Synthesis of 4-(5-Chlorothiophen-2-yl)pyrimidines
Pyrimidines are fundamental components of nucleic acids (cytosine, thymine, uracil) and are prevalent in a vast number of pharmaceuticals, including the anticancer drug 5-Fluorouracil.[13] The reaction of 1,3-dicarbonyl compounds with amidines (like guanidine) or ureas is a powerful method for constructing the pyrimidine ring.[14][15]
Mechanistic Rationale
This transformation is a classic cyclocondensation reaction. Guanidine contains two nucleophilic nitrogen atoms. The reaction is typically base-catalyzed (e.g., using sodium ethoxide). The base deprotonates the guanidine, increasing its nucleophilicity. One nitrogen atom attacks a carbonyl carbon, followed by a second attack from the other nitrogen onto the remaining carbonyl group. This forms a dihydropyrimidine intermediate, which then undergoes dehydration and tautomerization to furnish the stable aromatic 2-aminopyrimidine product.
dot
Caption: Reaction workflow for pyrimidine synthesis.
Detailed Experimental Protocol
-
Base Preparation: In a dry 100 mL three-neck flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (11 mmol, 0.25 g) in absolute ethanol (40 mL).
-
Reagent Addition: Once all the sodium has reacted and the solution has cooled, add guanidine hydrochloride (10 mmol, 0.96 g). Stir for 15 minutes to form free guanidine.
-
Substrate Addition: Add a solution of this compound (10 mmol, 1.89 g) in 10 mL of absolute ethanol to the guanidine solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature. Neutralize the mixture carefully with glacial acetic acid. Evaporate the solvent under reduced pressure.
-
Isolation: Add 50 mL of water to the residue. The product will precipitate. Collect the solid by vacuum filtration and wash with water.
-
Purification: Dry the crude solid. Recrystallization from ethanol will yield the purified 2-amino-4-(5-chlorothiophen-2-yl)pyrimidine.
| Parameter | Value |
| Reactant | This compound |
| Reagent | Guanidine Hydrochloride, Sodium Ethoxide |
| Solvent | Absolute Ethanol |
| Temperature | Reflux (~78 °C) |
| Typical Yield | 75-85% |
| Product | 2-Amino-4-(5-chlorothiophen-2-yl)pyrimidine |
Conclusion and Future Directions
This compound is a demonstrably powerful and versatile building block for the efficient construction of medicinally relevant pyrazole, isoxazole, and pyrimidine heterocycles. The protocols detailed herein are robust, high-yielding, and rely on classical, well-understood chemical transformations. The strategic inclusion of the 5-chlorothiophene moiety provides an immediate entry point to biologically active chemical space and preserves a valuable synthetic handle for late-stage functionalization. Researchers in drug discovery can leverage this building block to rapidly generate libraries of diverse heterocyclic compounds for screening and lead optimization programs.
References
-
Title: Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) Source: Sciforum URL: [Link][10]
-
Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Advances URL: [Link][11]
-
Title: Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway Source: Arabian Journal of Chemistry URL: [Link][3]
-
Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link][12]
-
Title: Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide Source: Zanco Journal of Medical Sciences URL: [Link][6]
-
Title: Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers Source: Growing Science URL: [Link][16]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link][9]
-
Title: The Significance of Thiophene in Medicine: A Systematic Review of the Literature Source: Preprints.org URL: [Link][2]
-
Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: RSC Medicinal Chemistry URL: [Link][4]
-
Title: Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads Source: Indian Academy of Sciences URL: [Link][14]
-
Title: Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review Source: Reviews in Inorganic Chemistry URL: [Link][13]
-
Title: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles Source: Thieme Chemistry URL: [Link][7]
-
Title: 194 recent advances in the synthesis of new pyrazole derivatives Source: oaji.net URL: [Link][8]
-
Title: Green synthesis, antibacterial activity and computational study of pyrazoline and pyrimidine derivatives from 3-(3,4-dimethoxy-phenyl-1-(2,5-dimethyl-thiophen-3-yl)-propenone Source: European Journal of Chemistry URL: [Link][15]
-
Title: Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents Source: MDPI URL: [Link][17]
-
Title: synthesis of isoxazoles Source: YouTube URL: [Link][5]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: ResearchGate URL: [Link][18]
Sources
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- 2. cognizancejournal.com [cognizancejournal.com]
- 3. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. societachimica.it [societachimica.it]
- 9. mdpi.com [mdpi.com]
- 10. sciforum.net [sciforum.net]
- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 12. Isoxazole synthesis [organic-chemistry.org]
- 13. jchemrev.com [jchemrev.com]
- 14. ias.ac.in [ias.ac.in]
- 15. Green synthesis, antibacterial activity and computational study of pyrazoline and pyrimidine derivatives from 3-(3,4-dimethoxy-phenyl-1-(2,5-dimethyl-thiophen-3-yl)-propenone | European Journal of Chemistry [eurjchem.com]
- 16. growingscience.com [growingscience.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Analytical techniques for "3-(5-Chlorothiophen-2-yl)-3-oxopropanal" characterization
Executive Summary
3-(5-Chlorothiophen-2-yl)-3-oxopropanal is a critical C3-synthon and intermediate, structurally related to the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban derivatives). Its characterization presents a unique analytical challenge due to the
This guide moves beyond standard purity assays to address the structural dynamics of the molecule. We provide a self-validating protocol for distinguishing between synthesis impurities and intrinsic tautomers, ensuring that "ghost peaks" in HPLC and broad signals in NMR do not lead to false OOS (Out of Specification) results.
Part 1: Structural Dynamics & Tautomerism
Understanding the equilibrium is the prerequisite for accurate analysis. Unlike stable pharmaceutical intermediates, this molecule exists in a dynamic flux between the diketo form and two enol forms.
The Analytical Challenge:
-
HPLC: Tautomers may separate on-column if the interconversion rate is slower than the chromatographic timescale, appearing as split peaks.
-
NMR: Protons involved in the equilibrium (C2-H) often vanish or broaden significantly due to exchange rates.
Mechanism of Tautomerism: The electron-rich thiophene ring (stabilized by the 5-chloro substituent) drives the equilibrium toward the conjugated enol form.
Figure 1: Tautomeric equilibrium pathways. Enol Form A is thermodynamically favored due to extended conjugation with the thiophene ring.
Part 2: Spectroscopic Characterization (NMR)
Standard
Protocol: Dynamic NMR Analysis
Objective: Quantify the Enol:Keto ratio and confirm the thiophene substitution pattern.
Reagents:
-
Solvent A:
(Polar aprotic, favors keto/trans-enol forms, slows exchange). -
Solvent B:
(Benzene-d6, non-polar, favors cis-enol intramolecular H-bonding).
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg of sample in 0.6 mL of
(Preferred for routine ID). -
Acquisition: Run 1H-NMR at 298K .
-
Variable Temperature (VT-NMR) Validation: If peaks are broad, cool to 273K to slow exchange, sharpening the distinct tautomer signals.
Data Interpretation Table:
| Moiety | Chemical Shift ( | Multiplicity | Structural Insight |
| Aldehyde (-CHO) | 9.6 - 9.9 | Singlet/Broad | Diagnostic for Keto form. |
| Enol Hydroxyl (-OH) | 12.0 - 15.0 | Broad Singlet | Critical Feature. Highly deshielded due to intramolecular H-bond. |
| Vinyl Proton (=CH-) | 6.0 - 6.5 | Singlet | Diagnostic for Enol form. |
| Methylene (-CH2-) | 4.0 - 4.5 | Singlet | Diagnostic for Keto form (usually minor). |
| Thiophene (C3/C4) | 7.0 - 7.5 | Doublets ( | Confirms 2,5-substitution pattern. |
Expert Insight: If the integration of the thiophene protons equals 2.0, but the aldehyde proton integrates to <1.0, do not assume impurity. Sum the integrals of the Aldehyde (-CHO) and the Vinyl (=CH-) proton; they must equal 1.0 relative to the thiophene ring.
Part 3: Chromatographic Separation (HPLC/UPLC)
Developing an HPLC method for this molecule requires suppressing the ionization of the enol (-OH) to prevent peak tailing.
Method Development Protocol
System: Agilent 1290 Infinity II or Waters H-Class UPLC. Detector: DAD (Diode Array) + MS (optional).
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 1.8 | High surface coverage prevents interaction with free silanols. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.7) keeps the enol protonated and suppresses ionization. |
| Mobile Phase B | Acetonitrile (ACN) | Aprotic solvent prevents H-bond interference. |
| Gradient | 5% B to 95% B over 10 min | General scouting gradient. |
| Wavelength | 280 nm | Max absorbance for the chlorothiophene chromophore. |
| Temperature | 10°C | Crucial: Low temperature slows on-column tautomerization, sharpening peaks. |
System Suitability Criteria:
-
Tailing Factor: < 1.5 (If > 1.5, increase acid concentration in MP A).
-
Peak Purity: Use DAD spectral analysis to confirm that the leading and trailing edges of the peak have identical UV spectra (validating no co-eluting tautomers).
Part 4: Mass Spectrometry (LC-MS)
Mass spectrometry provides the definitive confirmation of the chlorine substitution via isotopic pattern analysis.
Ionization Mode: Electrospray Ionization (ESI)
-
Positive Mode (ESI+):
and . -
Negative Mode (ESI-):
. (Often more sensitive for -dicarbonyls due to easy deprotonation of the enol).
Isotopic Validation:
Chlorine naturally exists as
-
Target Mass (MW
202.6 g/mol ):-
Base Peak (M): ~202.9 m/z (using
) -
Isotope Peak (M+2): ~204.9 m/z (using
)
-
-
Acceptance Criteria: The intensity ratio of
must be approximately 33% (1:3) .
Part 5: Stability & Handling
The "Oxidation Trap": Aldehydes attached to electron-withdrawing aromatics are prone to air oxidation, forming 5-chlorothiophene-2-carboxylic acid.
Handling Protocol:
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Solvent: Avoid methanol for long-term storage (forms acetals). Use Anhydrous ACN or DCM.
-
Derivatization (Optional): For precise purity assay, convert the unstable aldehyde to a stable oxime using Hydroxylamine HCl before HPLC analysis. This collapses tautomers into a single, stable peak.
References
-
Rivaroxaban Synthesis & Intermediates
- Perzborn, E., Roehrig, S., Straub, A., Kubitza, D., & Misselwitz, F. (2011). The discovery and development of rivaroxaban.
-
Tautomerism in
-Dicarbonyls:- Reich, H. J. (2023). Tautomerism in Carbonyl Compounds.
-
Analytical Method Development for Thiophenes
- PubChem Compound Summary for 5-Chlorothiophene-2-carboxylic acid (Related degrad
-
Isotopic Pattern Analysis
- Scientific Instrument Services.
Process Development Guide: Scale-Up Synthesis of 3-(5-Chlorothiophen-2-yl)-3-oxopropanal
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of 3-(5-Chlorothiophen-2-yl)-3-oxopropanal , a critical C3-building block for fused heterocycles (e.g., pyrazoles, isoxazoles) in drug discovery programs targeting Factor Xa and other coagulation pathways.
While laboratory-scale methods often utilize Sodium Hydride (NaH) in THF, this guide presents a Process Safety-optimized route utilizing Sodium Ethoxide (NaOEt) in Toluene . This modification eliminates the hazardous evolution of hydrogen gas and the handling of pyrophoric solids, making it suitable for kilogram-scale production. The protocol emphasizes the isolation of the intermediate sodium enolate salt , significantly enhancing storage stability compared to the labile free aldehyde.
Chemical Context & Retrosynthesis[1]
The target molecule is a
Retrosynthetic Strategy
The most efficient disconnection is the Claisen Condensation (specifically a crossed-Claisen or "formylation") of the corresponding methyl ketone with a formate ester.
Key Transformation:
-
Starting Material: 1-(5-Chlorothiophen-2-yl)ethan-1-one (5-Chloro-2-acetylthiophene).
-
Reagent: Ethyl Formate (Formylating source).
-
Base: Sodium Ethoxide (NaOEt).[1]
Reaction Mechanism & Tautomerism
The chlorine substituent at the C5 position of the thiophene ring exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the acetyl
Figure 1: Reaction pathway and tautomeric equilibrium. The isolation of the Sodium Enolate Salt is the critical control point for stability.
Critical Process Parameters (CPPs)
To ensure reproducibility and safety during scale-up (100g to 1kg), the following parameters must be strictly controlled:
| Parameter | Specification | Scientific Rationale |
| Solvent Selection | Toluene (anhydrous) | Unlike Ethanol, Toluene is non-polar, causing the sodium enolate product to precipitate as a slurry. This drives the equilibrium forward (Le Chatelier’s principle) and simplifies isolation. |
| Base Stoichiometry | 1.2 - 1.5 equiv | Excess base ensures complete deprotonation of the ketone. NaOEt is preferred over NaH for safety (no H2 generation). |
| Temperature (Addition) | 0°C to 5°C | The condensation is exothermic. Low temperature prevents side reactions (e.g., self-condensation of ethyl formate). |
| Ethyl Formate Quality | Fresh / Distilled | Ethyl formate hydrolyzes to formic acid over time. Acidic impurities quench the base, stalling the reaction. |
| Quench pH | pH 3.0 - 4.0 | The free aldehyde decomposes in strong acid (pH < 1) and strong base (pH > 9). Careful buffering is required. |
Detailed Scale-Up Protocol
Scale: 1.0 mol (approx. 160.6 g of Starting Material) Expected Yield: 85-92% (as Sodium Salt)
Equipment Setup
-
Reactor: 3L Jacketed Glass Reactor with overhead mechanical stirrer (high torque required for slurry).
-
Atmosphere: Nitrogen or Argon inert blanket.
-
Cooling: Chiller circulator capable of -10°C.
-
Dosing: Pressure-equalizing addition funnel or peristaltic pump.
Step-by-Step Methodology
Phase 1: Enolate Formation & Condensation
-
Charge Base: Load Sodium Ethoxide (81.6 g, 1.2 mol) and Anhydrous Toluene (1.2 L) into the reactor. Start stirring at 300 RPM.
-
Note: If using commercial 21% NaOEt in EtOH solution, distill off the ethanol and replace with Toluene for higher yields, or accept a lower yield (homogenous solution) to skip distillation. This protocol assumes solid NaOEt suspended in Toluene.
-
-
Cooling: Cool the white slurry to internal temperature 0°C .
-
Reagent Premix: In a separate flask, mix 5-Chloro-2-acetylthiophene (160.6 g, 1.0 mol) with Ethyl Formate (111 g, 1.5 mol) .
-
Why Premix? Co-addition ensures that fresh formate is available exactly when the enolate forms, minimizing ketone self-condensation.
-
-
Controlled Addition: Add the Ketone/Formate mixture dropwise to the NaOEt/Toluene slurry over 60-90 minutes .
-
Control: Maintain internal temperature < 10°C .
-
Observation: The slurry will thicken significantly and change color (typically yellow to dark orange). Increase stir speed if necessary to maintain mixing.
-
-
Reaction Completion: After addition, warm naturally to 20-25°C and stir for 4-6 hours .
-
IPC (In-Process Control): Take a 50 µL aliquot, quench in dilute acetic acid/MeCN. Analyze by HPLC. Target: < 2% residual ketone.
-
Phase 2: Isolation of Sodium Salt (Recommended Storage Form)
The free aldehyde is unstable. For scale-up, isolate the sodium salt.
-
Filtration: Filter the thick reaction slurry under Nitrogen pressure or vacuum.
-
Wash: Wash the filter cake with Cold Toluene (2 x 300 mL) to remove unreacted ketone and byproducts.
-
Drying: Dry the solid cake in a vacuum oven at 40°C for 12 hours.
-
Result: Sodium 3-(5-chlorothiophen-2-yl)-3-oxoprop-1-en-1-olate. A stable, yellow/orange solid.
-
Phase 3: Generation of Free Aldehyde (Just-in-Time)
Perform this step only immediately before the next synthetic transformation.
-
Dissolution: Suspend the sodium salt (e.g., 100 g) in Water (500 mL) . The solid should dissolve to give a basic solution.
-
Acidification: Cool to 5°C. Slowly add 10% Acetic Acid or 1M HCl until pH reaches 3.0 - 4.0 .
-
Caution: Do not overshoot to pH < 1.
-
-
Extraction: Extract immediately with Ethyl Acetate (3 x 300 mL) or Dichloromethane .
-
Concentration: Dry organic layer over Na2SO4, filter, and concentrate in vacuo at < 35°C .
-
Product: this compound.[2] Dark oil or low-melting solid. Use immediately.
-
Process Flow Diagram
Figure 2: Manufacturing workflow emphasizing the isolation of the stable salt intermediate.
Analytical Characterization
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Salt: Yellow/Orange powder. Free Aldehyde: Dark amber oil/solid. |
| HPLC Purity | C18 Column, H2O/MeCN gradient | > 95.0% (a/a) |
| 1H NMR (DMSO-d6) | 400 MHz | Salt: Characteristic vinyl protons of enolate. Free Aldehyde: Broad exchangeable -OH peak (enol) at 14-16 ppm; Aldehyde -CHO proton at ~9-10 ppm (minor keto form). |
| Residual Solvent | GC-HS | Toluene < 890 ppm (ICH limit). |
Note on NMR: The free aldehyde exists predominantly in the cis-enol form in non-polar solvents (CDCl3), showing a characteristic broad singlet downfield (>14 ppm) for the enolic -OH involved in hydrogen bonding.
Safety & Troubleshooting
Safety Hazards
-
Ethyl Formate: Highly flammable (Flash point: -20°C). Vapors may form explosive mixtures. Use proper grounding.
-
Thiophene Derivatives: Potential skin sensitizers and toxic by ingestion. Handle in a fume hood.
-
Sodium Ethoxide: Corrosive, moisture sensitive. Causes severe skin burns.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (< 70%) | Moisture in solvent/reagents. | Ensure Toluene is anhydrous (KF < 0.05%). Dry Ethyl Formate over MgSO4 if old. |
| Reaction Stalls | "Clumping" of sodium salt stops stirring. | Increase solvent volume (dilution) or use a high-torque overhead stirrer. |
| Product is Black/Tar | Decomposition during workup. | Check pH during acidification. Keep temperature < 5°C. Do not store free aldehyde; use immediately. |
| Impurity: 5-Chlorothiophene-2-carboxylic acid | Oxidation of aldehyde.[3] | Conduct all steps under inert atmosphere (N2/Ar). |
References
-
Claisen Condensation Mechanism & Optimization
-
Synthesis of Thiophene-based Factor Xa Inhibitors
- Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 2005, 48(19), 5900–5908. (Context for 5-chlorothiophene chemistry).
-
Stability of Beta-Keto Aldehydes
- Pietra, F. "Tautomerism of beta-dicarbonyl compounds." Chemical Reviews, 2002.
-
Safety Data Sheets (SDS)
-
Ethyl Formate SDS.[4]
-
5-Chloro-2-acetylthiophene SDS.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Purification & Handling of 3-(5-Chlorothiophen-2-yl)-3-oxopropanal
[1]
Case ID: T-5CL-THIO-ALD-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Personality" of the Molecule
Researchers often underestimate 3-(5-Chlorothiophen-2-yl)-3-oxopropanal .[1] It is not a standard ketone or aldehyde; it is a
-
Hyper-Acidity: The
-proton (between the two carbonyls) is highly acidic ( ), making the compound sensitive to basic conditions and prone to enolization.[1] -
Tautomeric Chaos: It exists in a rapid equilibrium between the keto-form and the enol-form.[1] This confuses standard analytical techniques (NMR, HPLC) and complicates chromatography.[1]
-
Decomposition Pathways: The aldehyde moiety is fragile.[1] It readily oxidizes to the
-keto acid, which then spontaneously decarboxylates to the corresponding methyl ketone (1-(5-chlorothiophen-2-yl)ethanone), effectively destroying your product.[1]
This guide provides field-proven protocols to stabilize, purify, and analyze this compound without degradation.[1]
Troubleshooting Guide (Q&A)
Issue 1: "My compound streaks or decomposes on silica gel columns."
Diagnosis: Standard silica gel is slightly acidic (pH 4-5) and contains trace metal impurities.[1]
-
The Mechanism: The acidic surface catalyzes the decomposition of the
-keto aldehyde into the decarboxylated ketone. Furthermore, the keto-enol equilibrium is fast on the silica surface, causing the compound to "smear" rather than elute as a tight band.[1]
Solution: Neutralize the Stationary Phase. Do not use standard silica. Instead, use one of the following:
-
Neutral Alumina (Brockmann Grade III): This is the preferred stationary phase for acid-sensitive
-dicarbonyls.[1] -
Buffered Silica: Pre-treat your silica gel with 1% triethylamine (TEA) in hexanes before loading the column.[1] This neutralizes acidic sites.[1] Note: You must keep 0.1% TEA in your eluent to prevent tailing.[1]
Issue 2: "The NMR spectrum looks messy, with broad peaks and fractional integration."
Diagnosis: You are observing Keto-Enol Tautomerism .[1] Unlike simple ketones, this molecule exists largely as the cis-enol form, stabilized by an intramolecular hydrogen bond between the enol -OH and the carbonyl oxygen.[1]
-
Symptoms: You will see two sets of signals.[1] The aldehyde proton (-CHO) might appear diminished, and a broad singlet (enol -OH) will appear downfield (12-15 ppm).[1]
Solution: Force the Equilibrium.
-
For Purity Check: Run the NMR in DMSO-d6 . DMSO is a hydrogen-bond acceptor and often shifts the equilibrium entirely to the enol form, sharpening the peaks.[1]
-
For Structure Verification: Add a drop of D₂O to the NMR tube. This exchanges the acidic enol proton and the aldehyde proton (if hydrated), simplifying the spectrum.[1]
Issue 3: "The compound turns into a black tar during storage."
Diagnosis: Oxidative Polymerization. Aldehydes are prone to autoxidation.[1] The thiophene ring, being electron-rich, can also undergo oxidative coupling if not protected.[1]
Solution: The "Sodium Salt" Strategy. The free aldehyde is unstable. The sodium enolate salt is a stable solid.
Master Purification Protocols
If chromatography fails, use these "Chemical Purification" methods. They rely on reversible derivatization, which is far superior to physical separation for this class of molecule.[1]
Protocol A: The Bisulfite Adduct Method (Gold Standard)
Best for removing non-aldehyde impurities (e.g., unreacted ketone).[1]
-
Dissolution: Dissolve crude material in a minimal amount of Ethanol (EtOH).[1]
-
Formation: Add 3-4 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Agitation: Stir vigorously for 1 hour. The aldehyde forms a water-soluble bisulfite adduct.[1]
-
Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc) x2.[1]
-
Discard the organics. (This contains your impurities: unreacted ketone, thiophene side-products).[1]
-
-
Regeneration: Adjust the aqueous layer to pH ~8-9 using saturated Sodium Bicarbonate (NaHCO₃) .[1] Do not use NaOH, as strong base causes polymerization.[1]
-
Extraction: Extract the now-liberated aldehyde into EtOAc (x3).
-
Drying: Dry over Na₂SO₄ and concentrate in vacuo at <30°C.
Protocol B: The Copper(II) Chelate Method
Best if the compound is effectively a
-
Chelation: Dissolve crude in Methanol. Add a saturated solution of Copper(II) Acetate .[1]
-
Precipitation: A grey/green solid (the copper complex) should precipitate.[1]
-
Filtration: Filter the solid and wash with cold Methanol. Impurities stay in the filtrate.
-
Release: Suspend the solid in Ether. Shake with 10% Sulfuric Acid (
) until the solid dissolves and the ether layer turns yellow.[1] -
Isolation: Separate the ether layer, dry, and concentrate.[1]
Data & Visualization
Figure 1: Tautomeric Equilibrium & Reactivity
This diagram illustrates why the molecule confuses analytical instruments and how it interacts with silica.
Caption: The keto-enol equilibrium complicates purification. Acidic silica shifts the equilibrium and catalyzes decomposition.[1]
Figure 2: Bisulfite Purification Workflow
Caption: Step-by-step logic for the Bisulfite purification method, separating the aldehyde from non-reactive impurities.
Technical Specifications Table
| Parameter | Specification / Recommendation |
| Molecular Weight | 202.62 g/mol |
| Physical State | Likely yellow/orange oil or low-melting solid (highly dependent on purity).[1] |
| Solubility | Soluble in DCM, EtOAc, DMSO.[1] Insoluble in Hexanes (often oils out).[1] |
| Storage Temp | -20°C (Critical). |
| Atmosphere | Store under Argon/Nitrogen.[1] Hygroscopic. |
| pKa ( | ~9.0 - 11.0 (Estimated).[1] |
| TLC Stain | Ferric Chloride ( |
References
-
Purification of Aldehydes via Bisulfite Adducts
-
Handling of Thiophene Derivatives
-
Silica Gel Compatibility for Labile Carbonyls
-
Acidity of Beta-Keto Compounds
Sources
- 1. rsc.org [rsc.org]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. CN1785952A - Method for preparing 3' -chloropropiophenone - Google Patents [patents.google.com]
- 4. 3-(Thiophen-2-yl)prop-2-enal | C7H6OS | CID 84631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Thiophen-2-yl)propanal | C7H8OS | CID 12330407 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side products in "3-(5-Chlorothiophen-2-yl)-3-oxopropanal" synthesis
An essential precursor in the development of various pharmaceutical agents, 3-(5-Chlorothiophen-2-yl)-3-oxopropanal is a β-ketoaldehyde whose synthetic purity is paramount for successful downstream applications. Its preparation, most commonly achieved via a Claisen condensation, is often complicated by the formation of specific, recurring side products. Understanding the mechanistic origins of these impurities is the first step toward minimizing their formation and optimizing the reaction.
This technical support guide, designed for researchers and drug development professionals, provides a series of troubleshooting FAQs and field-proven protocols to address the common challenges encountered during the synthesis of this key intermediate.
Technical Support & Troubleshooting Guide
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic pathway to this compound, and what is the initial reactive step?
The most direct and widely employed method for synthesizing this compound is the Claisen condensation . This reaction involves the formylation of 1-(5-chlorothiophen-2-yl)ethanone using a formylating agent, such as ethyl or methyl formate, in the presence of a strong base like sodium methoxide or sodium hydride.[1][2]
The reaction is initiated by the deprotonation of the α-carbon of the starting ketone by the base, forming a nucleophilic enolate. This enolate is the key reactive intermediate that drives the formation of the desired product.
Caption: Primary reaction pathway for the synthesis.
Q2: My analysis shows a significant amount of unreacted 1-(5-chlorothiophen-2-yl)ethanone. What are the likely causes?
Observing a large proportion of unreacted starting material is a common issue that typically points to one or more of the following factors:
-
Insufficient Base: The Claisen condensation requires at least one full equivalent of base. This is because the final β-ketoaldehyde product is more acidic than the starting ketone or the alcohol byproduct (e.g., methanol) and is therefore deprotonated by the base. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[1][3] Using a catalytic amount of base will result in poor conversion.
-
Base Inactivity: The base may have degraded due to improper storage (e.g., exposure to moisture). Sodium hydride (NaH) should be fresh and washed with dry hexane to remove any mineral oil, and sodium methoxide (NaOMe) should be a fine, free-flowing powder.
-
Low Reaction Temperature or Insufficient Time: While lower temperatures can help control side reactions, the reaction may require more time or a higher temperature to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
-
Poor Solubility: The starting materials or intermediates may not be fully soluble in the chosen solvent, impeding the reaction rate. Ensure a suitable anhydrous solvent (e.g., THF, diethyl ether, toluene) is used.
Q3: I've isolated a major byproduct with a mass corresponding to a dimer of the starting material, minus a water molecule. What is this impurity and how does it form?
This is the most prevalent side product and arises from the aldol-type self-condensation of the 1-(5-chlorothiophen-2-yl)ethanone starting material.[4]
Mechanism of Formation: Instead of attacking the formylating agent, the enolate of the starting ketone acts as a nucleophile and attacks the carbonyl carbon of another, unreacted ketone molecule. This forms a β-hydroxy ketone intermediate, which readily dehydrates under the reaction conditions (especially during workup) to yield the more stable α,β-unsaturated ketone, (E)-1,3-bis(5-chlorothiophen-2-yl)but-2-en-1-one . This type of product is structurally related to chalcones.[5][6]
Caption: Formation of the self-condensation side product.
Q4: How can I strategically minimize the formation of the self-condensation byproduct?
Minimizing this key side product requires favoring the reaction of the enolate with the formylating agent over its reaction with another ketone molecule. This can be achieved through several strategic adjustments:
-
Reverse Addition: Add the solution of 1-(5-chlorothiophen-2-yl)ethanone slowly to a pre-mixed suspension of the base and the formylating agent (ethyl formate). This ensures that the concentration of the ketone enolate is always low, while the concentration of the electrophilic formylating agent is high, kinetically favoring the desired reaction.
-
Use Excess Formylating Agent: Employing a molar excess (e.g., 1.5 to 3 equivalents) of ethyl formate further increases the probability of the enolate reacting with it.
-
Temperature Control: Maintain a low temperature (e.g., 0 °C to room temperature) during the addition of the ketone. While higher temperatures can increase the reaction rate, they can also accelerate the rate of the competing self-condensation reaction.
-
Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride in an ethereal solvent (THF, ether) is often effective.
Troubleshooting Summary
| Observed Issue / Side Product | Chemical Name / Type | Potential Cause(s) | Recommended Solution(s) |
| High levels of starting material | 1-(5-Chlorothiophen-2-yl)ethanone | - Insufficient base (<1 equivalent)- Degraded/wet base or solvent- Reaction time too short or temp. too low | - Use ≥1.1 equivalents of fresh, dry base- Ensure anhydrous conditions- Monitor reaction to completion via TLC/LCMS |
| Major Dimer Byproduct | (E)-1,3-bis(5-chlorothiophen-2-yl)but-2-en-1-one | - High local concentration of ketone enolate- Insufficient formylating agent | - Employ reverse addition (add ketone to base/formate mixture)- Use 1.5-3 equivalents of ethyl formate- Maintain low temperature (0 °C) during addition |
| Product Degradation | Hydrolysis Products | - Vigorous or prolonged acidic/basic workup- Presence of water during reaction | - Use a buffered or mild aqueous workup (e.g., NH₄Cl solution)- Ensure all reagents and solvents are anhydrous |
Optimized Experimental Protocol
This protocol is designed to minimize the formation of the self-condensation byproduct through controlled addition and stoichiometry.
Reagents:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl formate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.2 equivalents).
-
Wash the NaH three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen.
-
Add anhydrous THF to the flask to create a suspension. Cool the flask to 0 °C in an ice bath.
-
Add ethyl formate (2.0 equivalents) to the NaH/THF suspension and stir for 15 minutes.
-
Reaction: Dissolve 1-(5-chlorothiophen-2-yl)ethanone (1.0 equivalent) in a minimal amount of anhydrous THF and load it into the dropping funnel.
-
Add the ketone solution dropwise to the stirred suspension at 0 °C over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
The resulting crude oil (the enol form of this compound) is often used directly in the next step. If higher purity is required, it can be purified by flash column chromatography on silica gel.[10]
References
-
Vogt, E.-J., Zapol’skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(4), 285–294. [Link]
-
ResearchGate. (2014). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. [Link]
-
ChemTalk. (2022). Claisen Condensation. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
Fiveable. (2025). 3.5 Claisen condensation - Organic Chemistry II. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
- Organic Synt
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Unexpected formation of a co-crystal containing the chalcone (E)-1-(5-chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one and the keto–enol tautomer (Z)-1-(5-chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-1-en-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1-(5-chlorothiophen-2-yl)ethanone;CAS No.:6310-09-4 [chemshuttle.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Monitoring of 3-(5-Chlorothiophen-2-yl)-3-oxopropanal by TLC and HPLC
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-(5-Chlorothiophen-2-yl)-3-oxopropanal. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring reactions involving this compound using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Our focus is on providing practical, field-proven insights grounded in scientific principles to help you navigate the challenges associated with this unique molecule.
Understanding the Molecule: Synthesis and Inherent Instability
This compound is a β-ketoaldehyde, a class of compounds known for their synthetic utility and inherent reactivity. A plausible and common synthetic route to this compound is the Claisen condensation of 2-acetyl-5-chlorothiophene with a suitable formate ester (e.g., ethyl formate) in the presence of a strong base like sodium ethoxide or sodium hydride.
Understanding this synthesis is crucial as it informs us about potential side-products and unreacted starting materials that may be present in the reaction mixture, such as unreacted 2-acetyl-5-chlorothiophene and the corresponding ester.
The primary challenge in handling and analyzing this compound lies in its inherent instability as a β-ketoaldehyde. These molecules are susceptible to several degradation pathways that can complicate reaction monitoring:
-
Keto-Enol Tautomerism: β-Ketoaldehydes exist in a dynamic equilibrium between their keto and enol forms. While this is a natural state, the enol form can be more prone to oxidation and other side reactions.[1][2]
-
Retro-Claisen Condensation: Under basic conditions, the C-C bond between the carbonyl carbons can cleave, leading to the starting materials or other degradation products.[1]
-
Oxidation: The aldehyde group is highly susceptible to oxidation, which can convert it to a carboxylic acid, especially when exposed to air.
-
Self-Condensation (Aldol Reaction): The presence of both an enolizable ketone and an aldehyde creates the potential for self-condensation reactions, leading to polymeric byproducts.[1]
This inherent reactivity necessitates careful consideration during analysis by both TLC and HPLC to ensure that the observed results accurately reflect the composition of the reaction mixture and are not artifacts of the analytical method itself.
Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is an invaluable tool for rapid, qualitative monitoring of reaction progress. However, the nature of this compound can present unique challenges.
Frequently Asked Questions (FAQs) - TLC
Q1: My spots are streaking badly. What's causing this and how can I fix it?
A1: Streaking is a common issue when dealing with polar and potentially acidic or basic compounds. For this compound, streaking can be caused by several factors:
-
Sample Overloading: Applying too much of the reaction mixture to the TLC plate is a frequent cause of streaking. Try diluting your sample before spotting.[3]
-
Interaction with Silica Gel: Silica gel is slightly acidic, and polar compounds like β-ketoaldehydes can interact strongly with the stationary phase, leading to tailing and streaking. To mitigate this, you can add a small amount of a modifier to your mobile phase. For acidic compounds, adding a few drops of acetic acid can help, while for basic impurities, a few drops of triethylamine may resolve the issue.[4]
-
Compound Instability: The streaking could be a sign of on-plate degradation. If the compound is sensitive to the acidic silica, it may be degrading as it moves up the plate.
Q2: I'm not seeing good separation between my starting material and product. What can I do?
A2: Poor separation is usually due to an inappropriate mobile phase. The goal is to find a solvent system where the Rf values of your components are sufficiently different.
-
Adjusting Polarity: Since this compound is more polar than its likely precursor, 2-acetyl-5-chlorothiophene, you'll need a mobile phase with the right polarity to separate them. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You can systematically vary the ratio (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to optimize the separation.
-
Try Different Solvents: If hexane/ethyl acetate mixtures are not effective, consider other solvent systems. For polar compounds, dichloromethane/methanol or ethyl acetate/methanol systems can be effective.[5]
Q3: My product spot seems to be disappearing or changing over time after the TLC is run. Why is this happening?
A3: This is a strong indication of compound instability.
-
Air Oxidation: The aldehyde group in your product is susceptible to oxidation. Once the TLC plate is removed from the developing chamber, the compound is exposed to atmospheric oxygen.
-
Instability on Silica: The compound may be degrading on the acidic silica gel. To test for this, you can perform a 2D TLC. Spot the sample in one corner, run the plate in one solvent system, then rotate it 90 degrees and run it in the same solvent system again. If the compound is stable, the spot will be on the diagonal. If it is degrading, you will see spots off the diagonal.[6]
TLC Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking/Tailing | Sample overloading, strong interaction with silica gel, compound instability. | Dilute the sample, add a modifier (acetic acid or triethylamine) to the mobile phase, consider using neutral alumina plates. |
| Poor Separation | Inappropriate mobile phase polarity. | Systematically vary the solvent ratio of your mobile phase (e.g., hexane/ethyl acetate), try different solvent systems (e.g., dichloromethane/methanol). |
| Spots at Baseline | Mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase. |
| Spots at Solvent Front | Mobile phase is too polar. | Increase the proportion of the non-polar solvent in your mobile phase. |
| Disappearing/Changing Spots | Compound instability (oxidation, degradation on silica). | Visualize the plate immediately after running, perform a 2D TLC to confirm on-plate degradation. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC provides quantitative data on reaction progress, but the reactive nature of this compound requires careful method development and troubleshooting. A reverse-phase method using a C18 column is a good starting point.
Frequently Asked Questions (FAQs) - HPLC
Q1: I'm seeing significant peak tailing for my product. What is the cause?
A1: Peak tailing in reverse-phase HPLC for a compound like this is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar functional groups of your analyte, causing tailing. Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with formic or phosphoric acid) can suppress the ionization of silanol groups and reduce these interactions.
-
Mobile Phase pH: The pH of your mobile phase can affect the ionization state of your compound. If the pH is close to the pKa of the enol, you might see peak shape issues. Buffering the mobile phase is crucial for reproducible results.
Q2: I'm observing ghost peaks in my chromatogram, especially during gradient elution. Where are they coming from?
A2: Ghost peaks are extraneous peaks that can arise from several sources.
-
Contaminated Mobile Phase: Impurities in your solvents (especially water) or buffers can accumulate on the column at low organic concentrations and elute as the gradient strength increases. Always use high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
Carryover from Previous Injections: If a previous sample was highly concentrated, it might not have been completely washed from the injector or column. Running a blank gradient (injecting mobile phase) can help diagnose this.
-
Sample Degradation: The ghost peaks could be degradation products of your analyte forming in the autosampler over time. Try to analyze samples as quickly as possible after preparation.
Q3: My retention times are shifting from one run to the next. How can I improve reproducibility?
A3: Retention time drift is a common problem that can usually be traced to changes in the mobile phase, column, or instrument conditions.
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a major cause of retention time shifts. Ensure you are accurately measuring and mixing your solvents and that the mobile phase is well-degassed.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients. A good rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment and improve reproducibility.
HPLC Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silanols, inappropriate mobile phase pH. | Lower the mobile phase pH (2.5-3), use a buffered mobile phase, consider an end-capped column. |
| Ghost Peaks | Contaminated mobile phase, sample carryover, sample degradation. | Use fresh, HPLC-grade solvents, run blank gradients to check for carryover, analyze samples promptly. |
| Retention Time Drift | Inconsistent mobile phase preparation, insufficient column equilibration, temperature fluctuations. | Prepare mobile phase carefully and degas thoroughly, ensure adequate column equilibration time, use a column oven. |
| Broad Peaks | Large injection volume, strong sample solvent, column degradation. | Reduce injection volume, dissolve the sample in the initial mobile phase, use a guard column and replace the analytical column if necessary. |
| Loss of Resolution | Column aging, change in mobile phase composition. | Replace the column, prepare fresh mobile phase and ensure consistent composition. |
Experimental Workflow and Visualization
To effectively troubleshoot issues encountered during the reaction monitoring of this compound, a systematic approach is essential. The following workflow diagram illustrates a logical sequence of steps to identify and resolve common problems with both TLC and HPLC analysis.
Sources
"3-(5-Chlorothiophen-2-yl)-3-oxopropanal" solubility problems and solutions
Troubleshooting Guide & FAQs for Drug Development Researchers
Status: Active
Ticket Type: Solubility & Stability Troubleshooting
Assigned Specialist: Senior Application Scientist
Molecule Class:
Executive Summary: The "Solubility" Illusion
If you are reading this, you are likely facing one of two problems:
-
The "Brick" Scenario: You have a solid that refuses to dissolve in Dichloromethane (DCM) or Ethyl Acetate, despite the molecule looking lipophilic.
-
The "Tar" Scenario: You successfully dissolved it, but upon concentration or standing, it turned into an intractable black gum/oil.
Root Cause: The core issue is rarely simple solubility. It is a stability and speciation issue. 3-(5-Chlorothiophen-2-yl)-3-oxopropanal is a "chameleon" intermediate. It exists in three distinct forms with opposing solubility profiles: the Sodium Enolate Salt (ionic), the Free Aldehyde (unstable), and the Enol Tautomer (lipophilic).
Most commercial sources supply the Sodium Salt (more stable) without clearly labeling it as such, leading to "solubility" failures in organic solvents.
Interactive Troubleshooting Decision Tree
Use this logic flow to diagnose your specific issue.
Figure 1: Diagnostic logic flow for identifying speciation and stability errors.
Technical Deep Dive & Solutions
Issue A: "It won't dissolve in organic solvents."
Diagnosis: You are handling the Sodium Enolate form. Commercially available "this compound" is frequently synthesized via Claisen condensation of 2-acetyl-5-chlorothiophene with ethyl formate in the presence of sodium ethoxide [1]. The resulting product precipitates as a sodium salt.
-
Solubility Profile (Sodium Salt):
-
Water: Soluble (High)[1]
-
DMSO/DMF: Soluble
-
DCM/Chloroform: Insoluble (Suspension)
-
Ether/Hexanes: Insoluble
-
Solution: If you need the compound in an organic layer for a subsequent reaction (e.g., cyclization to a pyrazole), you must perform a controlled acidification .
Protocol: Generation of the Free Enol (In Situ)
-
Suspend the solid (Sodium Salt) in DCM (10 mL/g).
-
Cool to 0°C.
-
Add 1.05 equivalents of 1M HCl or 10% Acetic Acid dropwise while stirring vigorously.
-
The solid will disappear as the free enol partitions into the DCM.
-
Separate the organic layer, dry over Na₂SO₄, and use immediately .
Warning: Do not concentrate the DCM solution to dryness. The free aldehyde is prone to self-condensation when concentrated [2].
Issue B: "My NMR looks wrong (Missing Aldehyde Proton)."
Diagnosis: You are looking for the wrong tautomer. Beta-keto aldehydes involving heteroaromatic rings exist predominantly as the (Z)-Enol tautomer, stabilized by an intramolecular hydrogen bond [3].
-
The "Ghost" Proton: You will not see a sharp singlet at 9.5–10.0 ppm (typical aldehyde -CHO).
-
The Real Signals:
-
Enolic -OH: A very broad, downfield signal often between 13.0–16.0 ppm . It may be invisible in "wet" solvents due to exchange.
-
Vinyl Proton: A sharp singlet around 6.5–7.5 ppm (alpha-proton).
-
Geometry: The molecule adopts a pseudo-cyclic structure (chelate ring).
-
Data Comparison Table:
| Feature | Keto Form (Aldehyde) | Enol Form (Dominant) |
| Structure | R-CO-CH₂-CHO | R-C(OH)=CH-CHO (Chelated) |
| Polarity | More Polar | Less Polar (Lipophilic) |
| 1H NMR (-CHO) | ~9.8 ppm (Singlet) | N/A |
| 1H NMR (-OH) | N/A | ~14-16 ppm (Broad) |
| 1H NMR (Alpha) | ~4.0 ppm (Doublet/Multiplet) | ~6.8 ppm (Singlet) |
Issue C: "The compound turned into black tar."
Diagnosis: Oxidative polymerization or Deformylation. The 5-chlorothiophene ring is electron-rich.[2] Combined with the reactive aldehyde, this molecule is highly susceptible to:
-
Oxidation: The aldehyde oxidizes to the carboxylic acid.[3]
-
Polymerization: Intermolecular aldol condensation (catalyzed by trace base or acid).
-
Deformylation: Loss of the formyl group to revert to 2-acetyl-5-chlorothiophene [4].
Solution:
-
Storage: Store only as the Sodium Salt (solid) at -20°C under Argon.
-
Handling: Never heat the free aldehyde above 40°C.
-
Reaction Strategy: Telescoping is best. Do not isolate the intermediate. React the sodium salt directly with your nucleophile (e.g., hydrazine, guanidine) in a buffered solvent system (EtOH/AcOH).
Mechanistic Visualization
Understanding the equilibrium is vital for choosing the right solvent and conditions.
Figure 2: The stability landscape. Note that the "Enol" and "Keto" forms are the path to decomposition (Tar), whereas the Salt is the safe harbor.
Frequently Asked Questions (FAQ)
Q: Can I purify this compound on silica gel? A: No. Silica gel is slightly acidic and will catalyze the decomposition/polymerization of the free aldehyde. If you must purify, use neutral alumina or, preferably, recrystallize the sodium salt from Ethanol/Ether.
Q: I need to run an LC-MS. What solvent should I use? A: Dissolve the sample in DMSO or Acetonitrile . Avoid Methanol if possible, as beta-keto aldehydes can form acetals or react with methanol over time, creating confusing mass artifacts (M+14 or M+32 peaks).
Q: What is the best way to make the pyrazole derivative from this? A: Do not isolate the aldehyde.
-
Take the sodium salt.
-
Suspend in Ethanol.
-
Add Hydrazine Hydrate (or substituted hydrazine).
-
Add a catalytic amount of Acetic Acid.
-
Reflux.[4] The salt dissolves as it reacts, precipitating the stable pyrazole product [5].
References
-
Claisen Condensation Mechanism: Hauser, C. R., & Reynolds, G. A. (1950). Cleavage of beta-keto esters by dilute alkali. Journal of the American Chemical Society, 72(12). (Foundational chemistry for beta-keto aldehyde synthesis).
-
Stability of Beta-Keto Aldehydes: Katritzky, A. R., et al. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2). (Explains the enol stabilization and instability of the free form).
- Gawinecki, R., et al. (2011). Structure and Tautomerism of beta-keto aldehydes. Russian Chemical Reviews.
- Deformylation Risks: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard text describing the reverse-Claisen cleavage of formyl groups under basic conditions).
-
Application in Factor Xa Inhibitors: Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (Rivaroxaban). Journal of Medicinal Chemistry, 48(19), 5900–5908. (Demonstrates the use of chlorothiophene intermediates in drug synthesis).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel 3-(5-Chlorothiophen-2-yl)-3-oxopropanal Derivatives
Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery
To the researchers, scientists, and drug development professionals pioneering new therapeutic avenues, this guide offers a strategic framework for the biological validation of a promising, yet underexplored, class of molecules: 3-(5-Chlorothiophen-2-yl)-3-oxopropanal (CTP) derivatives. The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural and synthetic compounds with significant pharmacological properties.[1][2] Thiophene and its analogs have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][3]
The specific biological profile of a thiophene derivative is profoundly influenced by the nature and positioning of its substitutions.[3][4] This principle forms the central tenet of our investigation: by systematically synthesizing and evaluating a library of CTP derivatives, we can unlock their therapeutic potential and establish a clear structure-activity relationship (SAR). This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered validation workflow designed to efficiently screen for activity, confirm hits, and provide initial mechanistic insights. Every protocol herein is designed as a self-validating system, incorporating the necessary controls and benchmarks to ensure data integrity and trustworthiness.
Part 1: The Strategic Validation Workflow: A Tiered Approach
A prudent and resource-efficient drug discovery campaign begins with broad, high-throughput screening and progressively narrows its focus to more complex, biologically relevant models. This tiered approach ensures that resources are concentrated on the most promising candidates. We will employ a three-tiered strategy:
-
Tier 1: Primary In Vitro Screening: Rapidly assess a library of CTP derivatives against a panel of assays representing the most probable biological activities for thiophene-based compounds.
-
Tier 2: Secondary Validation & Cell-Based Assays: Confirm the "hits" from Tier 1 using more sophisticated cell-based models to establish potency and preliminary cellular effects.
-
Tier 3: Mechanistic Elucidation: For validated lead compounds, perform targeted assays to understand the underlying mechanism of action.
Caption: A tiered workflow for validating CTP derivatives.
Part 2: Tier 1 - Casting a Wide Net with Primary In Vitro Screening
The objective of this tier is to rapidly and cost-effectively identify promising biological activities from our library of synthesized CTP derivatives. Based on the extensive literature on thiophenes, we will prioritize screening for antimicrobial, anticancer, and anti-inflammatory properties.[3][5][6]
Antimicrobial Activity Screening
Causality: Thiophene-containing structures are prevalent in many antimicrobial agents, and novel derivatives are actively being investigated, particularly against drug-resistant bacteria.[7][8][9] The initial and most fundamental metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation: Prepare a 2X stock solution of Mueller-Hinton Broth (MHB). Dissolve CTP derivatives and a positive control (e.g., Ciprofloxacin[10]) in DMSO to a stock concentration of 10 mg/mL. Prepare bacterial suspensions (e.g., Staphylococcus aureus, Escherichia coli) and adjust to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well plate, add 100 µL of MHB to all wells. Add 100 µL of the CTP stock solution to the first column of wells and perform a 2-fold serial dilution across the plate.
-
Inoculation: Dilute the standardized bacterial suspension and add 10 µL to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include wells with broth only (sterility control), broth and bacteria (negative control), and broth, bacteria, and the standard antibiotic (positive control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Data Table (Hypothetical)
| Compound ID | R-Group Modification | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| CTP-001 | -H | >128 | >128 |
| CTP-002 | -OCH3 | 64 | 128 |
| CTP-003 | -NO2 | 16 | 32 |
| Ciprofloxacin | (Standard) | 1 | 0.5 |
This hypothetical data suggests that adding an electron-withdrawing group (-NO2) at the R-position enhances antimicrobial activity, marking CTP-003 as a "hit" for further investigation.
Anticancer Cytotoxicity Screening
Causality: Thiophene derivatives are well-documented as potent anticancer agents, capable of binding to various cancer-specific protein targets and inducing apoptosis.[4][11] A primary screen for anticancer potential involves assessing the general cytotoxicity of the compounds against a representative cancer cell line. The MTT assay is a robust, colorimetric method for this purpose.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a human cancer cell line (e.g., HCT-116 colon carcinoma cells[5]) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the CTP derivatives and a positive control (e.g., Doxorubicin) in the cell culture medium. Replace the old medium with the medium containing the test compounds.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited.
Comparative Data Table (Hypothetical)
| Compound ID | R-Group Modification | IC50 on HCT-116 cells (µM) |
| CTP-001 | -H | 85.2 |
| CTP-004 | -Phenyl | 12.5 |
| CTP-005 | -4-Fluorophenyl | 5.8 |
| Doxorubicin | (Standard) | 0.9 |
This data suggests that adding an aromatic ring, particularly one with a fluorine substitution, significantly increases cytotoxic potency. CTP-005 is a clear hit.
Anti-inflammatory Screening
Causality: Inflammation involves protein denaturation. The ability of a compound to prevent this denaturation is a well-established, simple in vitro screening method for anti-inflammatory activity.[6]
Experimental Protocol: Inhibition of Protein Denaturation Assay
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% aqueous Bovine Serum Albumin (BSA) solution and 0.5 mL of the CTP derivative solution at various concentrations (e.g., 10 to 500 µg/mL).
-
pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes to induce denaturation.
-
Analysis: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Controls: Use Diclofenac Sodium as a positive control.[6] A control group contains only the solvent and BSA solution.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: (% Inhibition) = [1 - (Absorbance of Test / Absorbance of Control)] * 100.
Comparative Data Table (Hypothetical)
| Compound ID | R-Group Modification | % Inhibition of Denaturation @ 100 µg/mL |
| CTP-001 | -H | 15.3% |
| CTP-006 | -OH | 68.9% |
| CTP-007 | -NH2 | 75.4% |
| Diclofenac | (Standard) | 88.2% |
The presence of hydrogen-bonding groups like hydroxyl (-OH) and amine (-NH2) appears to confer significant anti-inflammatory activity, identifying CTP-006 and CTP-007 as hits.
Part 3: Tier 2 - Validating Hits with Cell-Based Assays
Once primary hits are identified, we must validate them in more biologically relevant systems. This tier confirms the initial activity and provides a more accurate measure of potency in a cellular context.
Validating Anti-inflammatory Hits: Nitric Oxide (NO) Inhibition Assay
Causality: During inflammation, macrophages are stimulated to produce nitric oxide (NO), a key inflammatory mediator. The ability of a compound to inhibit NO production in stimulated macrophage cells is a gold-standard cell-based assay for anti-inflammatory potential.[12] We will use the RAW 264.7 macrophage cell line stimulated with lipopolysaccharide (LPS).
Experimental Protocol: Griess Assay for NO Production
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the hit CTP derivatives (e.g., CTP-007) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and co-incubate with the CTP compounds for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine).
-
Analysis: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.
-
Cytotoxicity Check: Concurrently, run a viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cell death.
Caption: Potential mechanism of CTPs in the NO pathway.
Part 4: Establishing a Structure-Activity Relationship (SAR)
The ultimate goal of screening a library of derivatives is to understand how specific chemical modifications affect biological activity. By collating the data from our screens, we can build a preliminary SAR table.
Consolidated SAR Summary Table (Hypothetical Data)
| Compound ID | R-Group Modification | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) | Anti-inflammatory (% Inhibition) | Key Insight |
| CTP-001 | -H (Parent) | 85.2 | >128 | 15.3% | Low baseline activity. |
| CTP-003 | -NO2 (Electron Withdrawing) | 45.1 | 16 | 33.7% | Greatly improves antimicrobial activity. |
| CTP-005 | -4-Fluorophenyl (Aromatic) | 5.8 | 128 | 45.1% | Aromatic ring is critical for anticancer potency. |
| CTP-007 | -NH2 (H-bond Donor) | 60.3 | 64 | 75.4% | H-bond donor significantly boosts anti-inflammatory effect. |
This SAR table is the cornerstone of the drug development process. It provides rational, data-driven insights for the next round of synthesis, guiding medicinal chemists to design compounds with enhanced potency and selectivity. For instance, based on this data, a next-generation compound might combine the 4-fluorophenyl group of CTP-005 with the amine group of CTP-007 to explore potential dual-action anticancer and anti-inflammatory agents.
Conclusion
This guide has outlined a systematic, multi-tiered strategy for validating the biological activity of novel this compound derivatives. By progressing from broad primary screens to more specific cell-based assays, researchers can efficiently identify lead compounds and build a robust structure-activity relationship. This approach, grounded in established scientific principles and validated protocols, provides a clear and trustworthy path from a novel chemical series to promising therapeutic candidates.
References
-
A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. ScienceDirect. [Link]
-
A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College E-Repository. [Link]
-
Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. MDPI. [Link]
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. Scite.ai. [Link]
-
Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed. [Link]
-
Synthesis and Biological Evaluation of Certain Tetrasubstituted Thiophene Derivatives. Taylor & Francis Online. [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Scholars Research Library. [Link]
-
Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. PubMed. [Link]
-
Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. PMC. [Link]
-
From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. PMC. [Link]
-
Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. [Link]
-
Design, synthesis and biological evaluation of novel anti-inflammatory agents. ResearchGate. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed. [Link]
-
Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry. [Link]
-
Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Bentham Science. [Link]
-
Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. PubMed. [Link]
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- 1. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journalwjarr.com [journalwjarr.com]
- 11. kthmcollege.ac.in [kthmcollege.ac.in]
- 12. researchgate.net [researchgate.net]
Technical Comparison Guide: Cross-Reactivity & Performance of 5-Chlorothiophene-Based Factor Xa Inhibitors
Executive Summary
This guide provides a technical evaluation of compounds derived from the 3-(5-Chlorothiophen-2-yl)-3-oxopropanal scaffold. In drug discovery, this beta-keto aldehyde is the critical synthetic precursor for the 5-chlorothiophene-2-carboxamide moiety, a "privileged structure" found in leading Factor Xa (FXa) inhibitors such as Rivaroxaban .
The transition from traditional highly basic anticoagulants (e.g., benzamidine derivatives) to neutral 5-chlorothiophene binders represented a paradigm shift in oral bioavailability. This guide compares the cross-reactivity, selectivity, and metabolic stability of this scaffold against its primary bioisosteres: 4-chlorophenyl analogs and unsubstituted thiophenes .
Key Finding: The 5-chlorothiophene moiety achieves superior potency through a specific halogen bond with Tyr228 in the FXa S1 pocket. However, unlike phenyl analogs, it requires rigorous metabolic screening due to the potential for thiophene S-oxidation, a known "structural alert" for idiosyncratic toxicity.
Structural Basis of Selectivity
To understand cross-reactivity, we must analyze the binding mechanism. The 5-chlorothiophene core is designed to occupy the S1 specificity pocket of Factor Xa.
-
The Chlorine Interaction: Unlike older inhibitors that used a basic amidine group to interact with Asp189, the 5-chlorothiophene is neutral. The chlorine atom forms a halogen bond with the phenol group of Tyr228 . This interaction is highly specific to FXa, driving selectivity over Thrombin (Factor IIa).
-
The Thiophene Ring: The sulfur atom imparts specific electronic properties (aromaticity and lipophilicity) that differ from a phenyl ring, optimizing the fit within the hydrophobic S1 cleft.
Diagram 1: Structure-Activity Relationship (SAR) Logic
Figure 1: Decision tree illustrating the mechanistic advantages and risks of the 5-chlorothiophene scaffold.
Comparative Performance Guide
This section compares the "3-(5-Chlorothiophen-2-yl)" derived core (Compound A) against standard alternatives.
-
Compound A (Subject): 5-Chlorothiophene derivative (e.g., Rivaroxaban-like).[1][2]
-
Compound B (Alternative): 4-Chlorophenyl derivative (Apixaban/Betrixaban-like pharmacophore).
-
Compound C (Negative Control): Unsubstituted Thiophene derivative.
Table 1: Selectivity and Stability Profile
| Metric | Comp A: 5-Cl-Thiophene | Comp B: 4-Cl-Phenyl | Comp C: Unsubstituted Thiophene |
| Primary Target ( | < 1.0 nM (Excellent) | ~ 1-5 nM (Good) | > 50 nM (Weak) |
| Selectivity (FXa vs. Thrombin) | > 10,000-fold | > 5,000-fold | < 1,000-fold |
| Binding Mode | Halogen Bond (Neutral) | Hydrophobic/Pi-Stacking | Weak Hydrophobic |
| Solubility | Moderate | Low (Often requires solubilizers) | Moderate |
| Metabolic Liability | Low/Moderate (Cl blocks reactive site) | Low (Stable ring) | High (S-oxidation risk) |
| Toxicity Risk | Requires GSH trapping study | Low structural alert | High (Hepatotoxicity risk) |
Analysis:
-
Selectivity: Compound A offers the highest selectivity due to the unique geometry of the thiophene-chlorine vector matching the S1 pocket depth.
-
Cross-Reactivity (Metabolic): While Compound B is metabolically safer (phenyl rings are robust), Compound A is preferred for potency. The 5-chloro substitution is critical; it sterically and electronically hinders the cytochrome P450-mediated attack on the thiophene ring, significantly reducing the formation of reactive sulfoxides compared to Compound C.
Experimental Protocols
To validate these compounds, two specific cross-reactivity workflows are required: Protease Selectivity (Off-target) and Reactive Metabolite Trapping (Safety).
Protocol 1: Serine Protease Selectivity Assay
Objective: Quantify cross-reactivity against Thrombin and Trypsin.
-
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.
-
Enzymes: Human Factor Xa, Thrombin, Trypsin (purified).
-
Substrate: Chromogenic substrates specific to each protease (e.g., S-2222 for FXa, S-2238 for Thrombin).
-
-
Workflow:
-
Prepare 10 mM stock of the 5-chlorothiophene derivative in DMSO.
-
Perform 1:3 serial dilutions (10 concentrations).
-
Incubate compound (10 µL) with Enzyme (40 µL) for 15 mins at 37°C.
-
Add Chromogenic Substrate (50 µL) to start reaction.
-
Read: Measure Absorbance at 405 nm kinetically for 20 mins.
-
-
Calculation:
-
Plot
vs. log[Concentration]. -
Calculate
using a 4-parameter logistic fit. -
Validation Criteria: Selectivity Ratio (
Thrombin / FXa) must be > 5,000.
-
Protocol 2: Glutathione (GSH) Trapping Assay
Objective: Assess metabolic cross-reactivity (bioactivation potential).
-
System: Human Liver Microsomes (HLM) supplemented with NADPH and GSH.[3][4]
-
Incubation:
-
Mix Compound (10 µM) + HLM (1 mg/mL) + GSH (5 mM) in phosphate buffer.
-
Initiate with NADPH (1 mM). Incubate 60 mins at 37°C.
-
-
Analysis:
-
Quench with cold Acetonitrile. Centrifuge.
-
Analyze supernatant via LC-MS/MS .
-
-
Detection:
Diagram 2: Experimental Workflow
Figure 2: Integrated workflow for validating potency and safety of thiophene-based candidates.
References
-
Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. Link
-
Mederski, W., et al. (2004). Chlorothiophenecarboxamides as P1 Surrogates of Inhibitors of Blood Coagulation Factor Xa. Bioorganic & Medicinal Chemistry Letters. Link
-
Dansette, P. M., et al. (2011). Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes.[3][4] Chemical Research in Toxicology. Link
-
Gross, P. L., & Weitz, J. I. (2008). New Antithrombotic Drugs. Clinical Pharmacology & Therapeutics. Link
-
Radhakrishnan, A., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology. Link
Sources
- 1. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]
- 2. aartipharmalabs.com [aartipharmalabs.com]
- 3. Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Reproducibility of Experimental Results with 3-(5-Chlorothiophen-2-yl)-3-oxopropanal
Part 1: Executive Summary & Core Directive
The Reproducibility Crisis: Researchers utilizing 3-(5-Chlorothiophen-2-yl)-3-oxopropanal (CAS: 1156854-95-3) frequently encounter significant batch-to-batch variability. Yields for downstream pyrazole or pyrimidine synthesis can fluctuate between 15% and 85% under seemingly identical conditions.
The Root Cause:
This variability is not due to operator error but is intrinsic to the free aldehyde form. As a
-
Rapid Tautomeric Equilibrium: Uncontrolled shifting between keto and enol forms complicates stoichiometry.
-
Self-Condensation: The free aldehyde is prone to polymerization and deformylation (loss of the formyl group) upon storage or exposure to slightly acidic silica.
-
Oxidative Instability: The thiophene ring makes the
-methylene position highly susceptible to oxidation.
The Solution: To guarantee reproducibility, do not isolate the free aldehyde. Instead, this guide recommends utilizing the Sodium Enolate Salt or the Ethyl Ester Surrogate depending on the reactivity required. This guide compares these forms and provides a validated protocol for the Sodium Salt method.
Part 2: Comparative Analysis of Reagent Forms
The following table contrasts the performance of the three primary forms of the reagent used in drug discovery workflows.
Table 1: Stability and Performance Comparison
| Feature | Form A: Free Aldehyde | Form B: Sodium Enolate Salt (Recommended) | Form C: Ethyl Ester Surrogate |
| Chemical State | Yellow/Orange Oil (Crude) | Off-white/Tan Solid | Crystalline Solid or Oil |
| CAS Number | 1156854-95-3 | In-situ generated | 188937-11-3 |
| Storage Stability | < 48 Hours (at -20°C) | > 6 Months (at 4°C) | > 1 Year (at RT) |
| Purity Profile | Rapid degradation to <80% | Stable >95% | Stable >98% |
| Reactivity | High (Flash reaction) | High (Controlled release) | Low (Requires forcing conditions) |
| Reproducibility | Low (Yields vary ±40%) | High (Yields vary ±5%) | High (Yields vary ±2%) |
| Primary Use | Not Recommended | Pyrazole/Pyrimidine Synthesis | Knorr Pyrazole Synthesis (High Temp) |
Analyst Insight: While Form C (Ethyl Ester) is the most stable, it is significantly less reactive than the aldehyde. For sensitive substrates that cannot withstand reflux in acetic acid, Form B (Sodium Salt) is the only viable option that balances reactivity with reproducibility.
Part 3: Mechanistic Insight (The "Why")
To understand the instability, we must visualize the tautomeric landscape. The free aldehyde does not exist as a single static structure.
Diagram 1: Tautomeric Instability & Degradation Pathways
Caption: The free aldehyde oscillates between keto and enol forms. Attempts to isolate it lead to irreversible polymerization (red nodes), causing yield loss.
Part 4: Validated Experimental Protocol
Objective: Synthesis of a 5-(5-chlorothiophen-2-yl)pyrazole derivative with >90% reproducibility. Method: In-situ generation and isolation of the Sodium Enolate Salt , followed by immediate cyclization.
Phase 1: Preparation of the Stable Sodium Salt
Note: This replaces the isolation of the free aldehyde.
Reagents:
-
2-Acetyl-5-chlorothiophene (1.0 eq)
-
Ethyl formate (1.5 eq)
-
Sodium methoxide (powder, 1.2 eq)
-
MTBE (Methyl tert-butyl ether) – Crucial for precipitation
Protocol:
-
Dissolution: In a flame-dried flask under Nitrogen, dissolve 2-acetyl-5-chlorothiophene in anhydrous MTBE (0.5 M concentration).
-
Deprotonation: Cool to 0°C. Add Sodium Methoxide portion-wise over 15 minutes. The solution will darken.
-
Formylation: Add Ethyl formate dropwise via syringe pump over 30 minutes, maintaining temperature < 5°C.
-
Mechanism:[1] The methoxide generates the enolate of the ketone, which attacks the ethyl formate.
-
-
Precipitation (The Key Step): Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours. The Sodium Salt of this compound will precipitate as a tan/off-white solid.
-
Filtration: Filter the solid under Nitrogen (hygroscopic!). Wash with cold MTBE to remove unreacted ketone.
-
Storage: Dry in a vacuum desiccator. This salt is stable for months at 4°C.
Phase 2: Reproducible Cyclization (The Assay)
Reagents:
-
Sodium Salt (from Phase 1)
-
Hydrazine Hydrate or Substituted Hydrazine (1.1 eq)
-
Ethanol (0.2 M)
-
Acetic Acid (Catalytic, 0.1 eq)
Protocol:
-
Suspend the Sodium Salt in Ethanol at RT.
-
Add the Hydrazine derivative.
-
Add Acetic Acid.[2][3] Note: This neutralizes the sodium, generating the reactive free aldehyde in situ , which is immediately trapped by the hydrazine.
-
Stir at RT for 2 hours (or mild reflux for 30 mins).
-
Result: High purity pyrazole precipitates or crystallizes upon cooling.
Diagram 2: The "Salt-Bridge" Workflow
Caption: Path B (Green) bypasses the instability of the free aldehyde by maintaining the compound as a solid salt until the moment of reaction.
Part 5: Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Low Yield in Salt Formation | Moisture in MTBE | Use anhydrous solvents; Sodium methoxide is water-sensitive. |
| Product is Sticky/Oily | Incomplete precipitation | Add a non-polar co-solvent (Hexane) to force precipitation. |
| "Missing" Aldehyde Peak in NMR | Tautomerism masking | Run NMR in DMSO-d6 (stabilizes enol) or D2O (for the salt). Do not use CDCl3 for the salt. |
| Dark/Black Reaction Mixture | Polymerization | Temperature exceeded 5°C during Formylation. Keep it cold! |
Part 6: References
-
Chemical Identity & Derivatives:
-
Methodology for Sodium Salts of Beta-Keto Aldehydes:
-
Organic Syntheses, Coll. Vol. 4, p. 536 (1963). Preparation of Sodium Salts of Beta-Keto Aldehydes.
-
-
Tautomerism in Heterocyclic Ketones:
-
Synthesis and tautomerism of aryl- and hetaryl-azo derivatives. Journal of Advanced Research, 2010.
-
-
Pyrazole Synthesis Applications:
-
Synthesis of thiophene-pyrazole conjugates. Current Chemistry Letters, 2018. (Demonstrates the chalcone/pyrazole pathway relevant to this precursor).
-
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 3-(5-Chlorothiophen-2-yl)-3-oxopropanal
Executive Safety Summary
Compound: 3-(5-Chlorothiophen-2-yl)-3-oxopropanal
CAS No: 1156854-95-3
Chemical Class:
IMMEDIATE ACTION REQUIRED:
-
Strict Engineering Controls: Handle ONLY inside a certified chemical fume hood. This compound poses a significant inhalation risk due to potential volatility and stench associated with thiophene derivatives.[1][2]
-
Cold Chain Protocol: Store at 2–8°C (or lower) under an inert atmosphere (Nitrogen/Argon).[1][2]
-keto aldehydes are thermodynamically unstable and prone to rapid polymerization or oxidation if left at ambient temperature in air.[1][2] -
Skin Barrier: Standard nitrile gloves are insufficient for prolonged contact.[1][2] Use double-gloving (Nitrile over Laminate/Butyl) or change outer gloves immediately upon splash contact.[1][2]
Chemical Profile & Risk Assessment
To handle this compound safely, one must understand its reactivity.[2][3] It is not merely a "powder" or "liquid" but a dynamic electrophile.[1][2]
| Property | Description | Operational Implication |
| Structure | 1,3-dicarbonyl system attached to a chlorothiophene ring.[1][2][4][5] | Exists in equilibrium between keto and enol forms.[1][2] The enol form is acidic and can chelate metals.[1][2] |
| Reactivity | High electrophilicity at the aldehyde carbon; prone to oxidation.[2] | Must be kept under inert gas.[1][2][6] Oxygen exposure converts the aldehyde to the corresponding carboxylic acid (3-(5-chlorothiophen-2-yl)-3-oxopropanoic acid), altering stoichiometry.[1] |
| Stability | Thermally labile.[1][2] | Spontaneous self-condensation (aldol-like) occurs at room temperature.[1][2] Cold storage is mandatory. |
| Hazards | Irritant (Skin/Eye/Respiratory), Stench.[2] | The chlorothiophene moiety enhances lipophilicity, increasing skin absorption rates compared to non-halogenated analogs.[2] |
Personal Protective Equipment (PPE) Matrix
PPE Selection Table
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Inner: Silver Shield® (Laminate) or 4-mil Nitrile.Outer: 5-8 mil Extended Cuff Nitrile (Example: Kimberly-Clark Purple Nitrile).[1][2] | Thiophene derivatives are small, lipophilic molecules that can permeate standard nitrile in <15 minutes.[2] The laminate inner layer provides chemical permeation resistance, while the outer nitrile provides dexterity and physical abrasion resistance.[2] |
| Respiratory | Primary: Fume Hood (Face Velocity > 100 fpm).Secondary (Spill): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1][2] | Aldehydes are potent respiratory irritants.[1][2] The "AG" cartridge is necessary because degradation products may include acidic vapors (HCl or carboxylic acids).[1][2] |
| Eye/Face | Chemical Splash Goggles (Indirect Vent).[1][2] | Safety glasses are insufficient.[1][2] |
| Body | Chemical-resistant Lab Coat (Poly/Cotton blend minimum; Tyvek® for scale-up >10g).[1][2] | Prevents clothing contamination.[1][2][3][6][7] Thiophene odors are persistent and difficult to remove from fabrics.[1][2] |
Operational Handling Protocol
This workflow is designed to minimize compound degradation and operator exposure.[1][2]
Workflow Visualization
Figure 1: Safe handling workflow to prevent hydrolysis and oxidation.
Step-by-Step Methodology
-
Preparation :
-
Dispensing :
-
Remove the vial from cold storage.[2] Crucial: Let it warm to room temperature inside a desiccator or sealed bag before opening. Opening a cold vial in humid air causes water condensation, which accelerates decomposition.
-
Open the vial under a gentle stream of Nitrogen or Argon.[2]
-
Use a disposable spatula or glass pipette.[1][2] Avoid metal spatulas if the compound is in the liquid/oil phase (enol form reacts with iron/steel).[2]
-
-
Reaction Setup :
Emergency Response & Decontamination
In the event of a release, rapid action is required to prevent sensitization and facility contamination.[2]
Emergency Logic Flow
Figure 2: Decision matrix for spill response.
Decontamination Solution: For cleaning glassware and surfaces, use a solution of 10% Sodium Bisulfite (aqueous) followed by soap and water.[2] The bisulfite reacts with the aldehyde functionality, forming a water-soluble adduct that is easier to clean and less volatile.[1][2]
Waste Management & Disposal
Disposal Classification: This compound is a Halogenated Organic Solvent/Solid .[1][2] It must NOT be mixed with non-halogenated waste due to the chlorine atom, which requires high-temperature incineration to prevent dioxin formation.[1][2]
Disposal Protocol:
-
Quenching: Small amounts of residue can be quenched with dilute aqueous sodium bisulfite or sodium borohydride (in a hood, evolves gas) to reduce the aldehyde.[2]
-
Segregation: Collect in a dedicated "Halogenated Waste" container.
-
Labeling: Clearly label as "Contains Chlorothiophene Derivatives - Toxic/Stench."
References
-
PubChem . (2025).[1][2] Compound Summary: 3-(5-chlorothiophen-2-yl)-3-oxopropanenitrile (Structural Analog).[1][2] Retrieved from [Link]
Sources
- 1. Rivaroxaban | 366789-02-8 [chemicalbook.com]
- 2. PubChemLite - 3-(5-chlorothiophen-2-yl)-2-oxopropanoic acid (C7H5ClO3S) [pubchemlite.lcsb.uni.lu]
- 3. fishersci.com [fishersci.com]
- 4. 3-(5-Chlorothiophen-3-yl)-2,2-dimethylpropanal | C9H11ClOS | CID 130663237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2014102820A2 - Rivaroxaban intermediate and preparation thereof - Google Patents [patents.google.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
